molecular formula C9H17NO2 B1356766 2-(1-Ethyl-3-piperidinyl)acetic acid CAS No. 1220038-66-3

2-(1-Ethyl-3-piperidinyl)acetic acid

Cat. No. B1356766
M. Wt: 171.24 g/mol
InChI Key: RUGIGIGUQLTGGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(1-Ethyl-3-piperidinyl)acetic acid is represented by the molecular formula C9H17NO2 . The molecular weight of this compound is 171.24 g/mol .

Scientific Research Applications

Medical Imaging and Diagnostics

One area of application is in medical imaging and diagnostics, where derivatives of piperidinyl compounds are explored for their potential in visualizing tumors or cancer cells. For example, a study by Caveliers et al. (2002) investigated the use of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors in humans in vivo. The study found that P-(123)I-MBA, due to its preferential binding to sigma receptors overexpressed on breast cancer cells, could accumulate in most breast tumors, suggesting a potential application in non-invasively assessing tumor proliferation (Caveliers et al., 2002).

Drug Metabolism and Pharmacokinetics

Another significant area of application is in the study of drug metabolism and pharmacokinetics. Compounds structurally related to 2-(1-Ethyl-3-piperidinyl)acetic acid are often analyzed for how they are metabolized in the body and their potential effects. For instance, Gupta et al. (1994) examined the metabolic fate of Irinotecan, a drug hydrolyzed to 7-ethyl-10-hydroxycamptothecin (SN-38) and then conjugated to form SN-38 glucuronide (SN-38G). The study's findings on the correlation of glucuronidation with treatment-related diarrhea highlight the importance of understanding the metabolic pathways of such compounds, which can inform dosage and treatment strategies to improve therapeutic indexes (Gupta et al., 1994).

Environmental and Occupational Health

In the field of environmental and occupational health, research on compounds related to 2-(1-Ethyl-3-piperidinyl)acetic acid focuses on exposure assessment and the development of safety guidelines. Lowry et al. (1993) described the use of urinary 2-ethoxyacetic acid (EAA) as a biomarker to assess occupational exposure to 2-ethoxyethyl acetate (EGEE-Ac) in silk-screening operations. This study underscores the importance of monitoring exposure to potentially hazardous compounds and implementing appropriate protective measures to mitigate health risks (Lowry et al., 1993).

Safety And Hazards

When handling 2-(1-Ethyl-3-piperidinyl)acetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(1-Ethyl-3-piperidinyl)acetic acid, is an important task of modern organic chemistry . This could be a potential future direction for research and development in this field .

properties

IUPAC Name

2-(1-ethylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-10-5-3-4-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIGIGUQLTGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303295
Record name 1-Ethyl-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethyl-3-piperidinyl)acetic acid

CAS RN

1220038-66-3
Record name 1-Ethyl-3-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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